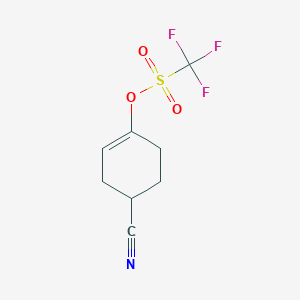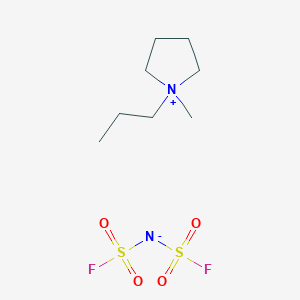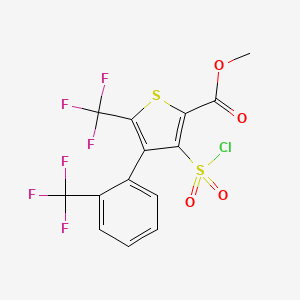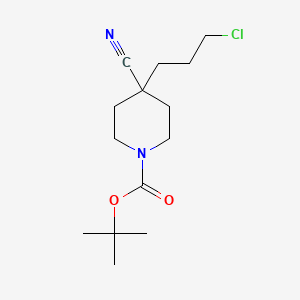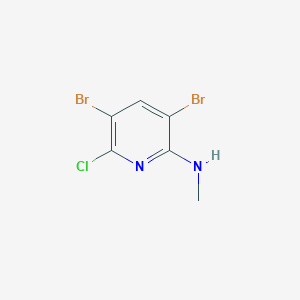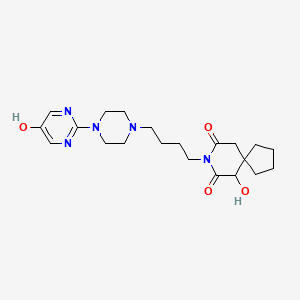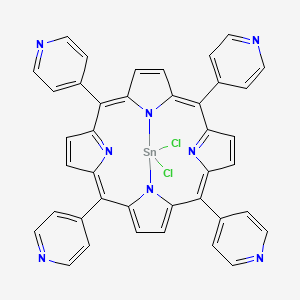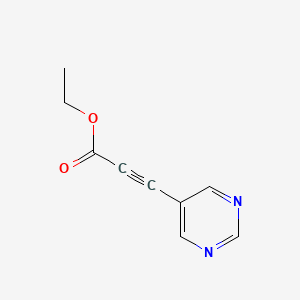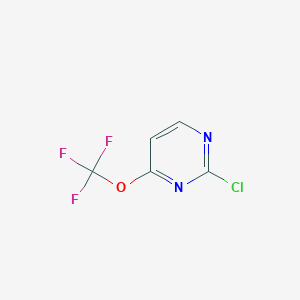
2-Chloro-4-(trifluoromethoxy)pyrimidine
説明
2-Chloro-4-(trifluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its trifluoromethoxy group, which imparts unique chemical properties.
科学的研究の応用
Synthesis Methods and Intermediate Roles :
- Synthesis of Herbicides : 2-Chloro-4-(trifluoromethoxy)pyrimidine derivatives have been used in the synthesis of herbicides. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a derivative, is a key intermediate for synthesizing the herbicide trifloxysulfuron (Zuo Hang-dong, 2010).
Applications in Medicinal and Agrochemical Research :
- Trifluoromethoxylation in Medicinal Chemistry : The trifluoromethoxy group, a part of this compound, has significantly impacted medicinal, agrochemical, and materials science research. A scalable protocol for trifluoromethoxylation of functionalized pyridines and pyrimidines under mild conditions has been developed, offering valuable building blocks for drug and agrochemical discovery (Pengju Feng et al., 2016).
Development of New Compounds :
- Synthesis of Imidazoles and Pyrimidines : Substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines have been synthesized, with their structures confirmed by X-ray crystallography. These compounds demonstrate the versatility of trifluoromethoxy pyrimidines in creating complex molecular structures (Sen Ma et al., 2016).
Research in Organic Chemistry and Material Science :
- Versatile Reagent for Functionalization : 2-Chloro-4-tetrafluorophenoxypyrimidine, closely related to this compound, has been used as a reagent for functionalizations, demonstrating the adaptability of such compounds in organic synthesis (Michael O'donnell & J. Charrier, 2016).
Agricultural Research Applications :
- Plant Growth Research : Pyrimidine derivatives, including those related to this compound, have been used in agricultural research, particularly as plant growth retardants, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (K. Grossmann, 1990).
Nucleophilic Substitution Studies :
- Tritiation of Pyrimidines : Studies on the tritiation of pyrimidine derivatives, including this compound, in the presence of aluminium chloride, have been conducted, showcasing the compound's utility in advanced chemical synthesis and isotopic labeling (C. Măntescu et al., 1965).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(trifluoromethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with trifluoromethanol in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or tetrahydrofuran and a base like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the trifluoromethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-Chloro-4-(trifluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Coupling reactions: Reagents include boronic acids and palladium catalysts. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleoph
特性
IUPAC Name |
2-chloro-4-(trifluoromethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-2-1-3(11-4)12-5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXSDTLXZFNLSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
